2-Isopropenyl-1-methylindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-methyl-2-prop-1-en-2-ylindole |
InChI |
InChI=1S/C12H13N/c1-9(2)12-8-10-6-4-5-7-11(10)13(12)3/h4-8H,1H2,2-3H3 |
InChI Key |
LHIBRDDXUMZVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=CC=CC=C2N1C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isopropenyl 1 Methylindole and Its Structural Analogues
Direct Synthetic Approaches to 2-Isopropenyl-1-methylindole Core
Constructing the this compound scaffold directly involves the strategic formation of the C2-isopropenyl bond and the N1-methyl bond on a pre-existing indole (B1671886) ring or its immediate precursor. This requires overcoming the intrinsic reactivity of the indole nucleus to achieve the desired substitution pattern.
Strategies for Stereoselective and Regioselective Introduction of the Isopropenyl Moiety at the C2 Position
The introduction of an alkenyl group at the C2 position of an indole is complicated by the higher nucleophilicity of the C3 position. Modern synthetic methods overcome this by employing directing groups or by utilizing cross-coupling reactions on pre-functionalized indoles.
One of the most powerful strategies for achieving C2-selectivity is through transition-metal-catalyzed C-H activation, guided by a directing group attached to the indole nitrogen. For example, an N-benzoyl group can direct a Ruthenium(II) catalyst to selectively functionalize the C2-H bond, overriding the natural preference for C3. acs.orgnih.gov This method provides high regioselectivity for C2-alkenylation with various alkenes. acs.orgnih.gov Similarly, a 3-acetoxy group has been reported to direct C2-alkenylation via a Pd(II)/Ag(I) bimetallic catalytic system. acs.orgnih.gov These directing-group strategies offer a pathway to C2-alkenylated indoles which can then be deprotected. nih.gov
More direct and classical approaches to installing the isopropenyl group often rely on building the moiety from a C2-functionalized precursor. A prominent example is the Wittig reaction , which converts a ketone or aldehyde into an alkene. libretexts.orglibretexts.orgwikipedia.org In this context, 2-acetyl-1-methylindole serves as a key intermediate. The carbonyl group at the C2 position can be reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), to generate the desired isopropenyl double bond with a fixed location. libretexts.orgmnstate.edu
Another powerful method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings . organic-chemistry.orgwikipedia.orgscispace.com These reactions form a carbon-carbon bond between a C2-haloindole (e.g., 2-bromo-1-methylindole) and a suitable organometallic reagent. For the Suzuki reaction, isopropenylboronic acid or its esters can be coupled with the 2-haloindole. scispace.com A similar synthesis of 2,5-diisopropenylthiophene using this methodology highlights its feasibility. nih.gov The Stille reaction employs an organotin reagent, such as isopropenyltributylstannane, to achieve the same transformation. wikipedia.orglibretexts.org
N-Methylation Techniques for Indole Derivatives and Specificity Considerations
The N-methylation of the indole core is a fundamental step in the synthesis of the target molecule. While classical methods exist, modern approaches prioritize safety, efficiency, and functional group tolerance.
Traditional methods often involve the use of strong bases like sodium amide (NaNH₂) or sodium hydride (NaH) to deprotonate the indole nitrogen, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate. masterorganicchemistry.com However, these reagents are highly toxic and can present handling challenges. acs.org
More contemporary and environmentally benign methods have been developed. Dimethyl carbonate (DMC) has emerged as a safer and less toxic methylating agent, capable of affording N-methylated indoles in high yields, making it suitable for large-scale production. acs.org Phenyl trimethylammonium iodide (PhMe₃NI) is another safe, non-toxic, and easy-to-handle solid reagent that provides excellent monoselective N-methylation with high functional group tolerance. nih.gov Other modern reagents include methyl trifluoroacetate (MTFA) and the use of formaldehyde in combination with a silane activator like hexafluoroisopropanol (HFIP). chemrxiv.orgresearchgate.net The choice of method depends on the specific substrate, required scale, and tolerance of other functional groups within the molecule. uqtr.ca
| Methylating Agent | Typical Base/Catalyst | Solvent | Key Advantages | References |
|---|---|---|---|---|
| Methyl Iodide (CH₃I) / Dimethyl Sulfate ((CH₃)₂SO₄) | NaH, NaNH₂, KOH | DMF, THF, Liquid NH₃ | Classical, well-established methods. | acs.orgmasterorganicchemistry.com |
| Dimethyl Carbonate (DMC) | K₂CO₃, DABCO | DMF | Low toxicity, environmentally friendly, suitable for large scale. | acs.org |
| Phenyl Trimethylammonium Iodide (PhMe₃NI) | t-BuOK | THF | Safe, solid reagent, high monoselectivity, good functional group tolerance. | nih.gov |
| Methyl Trifluoroacetate (MTFA) | t-BuOK | DMF | Mild conditions, good functional group tolerance. | researchgate.net |
| Formaldehyde (CH₂O) | Silane / HFIP | HFIP | Reductive methylation, mild acidic conditions. | chemrxiv.org |
Precursor-Based Synthesis and Functionalization of Indole Scaffolds
This strategy involves the synthesis of a substituted indole precursor which is then elaborated in subsequent steps to install the required isopropenyl and N-methyl groups. This approach allows for greater flexibility and often simplifies the challenges of regiocontrol.
Approaches Utilizing 2-Substituted Indoles as Key Starting Materials
The synthesis of this compound can be efficiently achieved by starting with an indole already functionalized at the C2 position. This precursor-based approach circumvents the issue of C3 reactivity by having the C2 position primed for transformation.
From 2-Acetylindole : As a key precursor, 2-acetylindole can be synthesized through various methods, including the Friedel-Crafts acylation of N-protected indoles or the acylation of indolylmagnesium reagents. researchgate.netsciencemadness.orgnih.gov Once obtained, the 2-acetyl group is an ideal handle for conversion to the isopropenyl moiety. This can be accomplished via:
Wittig Olefination : Reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) directly converts the C=O bond to a C=C bond, yielding the isopropenyl group. libretexts.orgwikipedia.org
Grignard Reaction : Addition of methylmagnesium bromide (CH₃MgBr) to the acetyl group forms a tertiary alcohol intermediate, which can then be dehydrated under acidic conditions to yield the target alkene. wikipedia.orgrsc.org
From 2-Haloindoles : Starting with a 2-bromo or 2-iodoindole allows for the use of powerful transition-metal-catalyzed cross-coupling reactions. The halogen acts as a leaving group, enabling the formation of a new carbon-carbon bond at the C2 position. The Suzuki-Miyaura coupling with isopropenylboronic acid or the Stille coupling with an isopropenylstannane are highly effective methods for this transformation. organic-chemistry.orgscispace.comosti.gov
From 2-Alkynylanilines : Another route involves the palladium-catalyzed intramolecular cyclization of 2-alkynylanilines. osti.gov By choosing an aniline with the appropriate alkyne substituent, a 2-substituted indole can be formed, which may then be further modified.
From 3-Substituted Indoles : In some cases, a substituent can be migrated from the C3 to the C2 position. Treatment of certain 3-substituted indoles with strong acids like trifluoromethanesulfonic acid can induce a 1,2-migration to furnish the corresponding 2-substituted indole. nih.gov
Divergent Synthetic Pathways for this compound Analogues from Common Indole Precursors
Divergent synthesis is a powerful strategy where a single, common intermediate is converted into a library of structurally diverse compounds. digitellinc.com This approach is highly valuable for generating analogues of this compound for structure-activity relationship studies.
A key common intermediate for such a strategy is a 2-halo-1-methylindole (e.g., 2-bromo-1-methylindole). This versatile precursor can undergo a variety of palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the C2 position:
Suzuki-Miyaura Coupling : Reaction with various aryl, heteroaryl, or alkenylboronic acids can produce a wide range of C2-substituted analogues. Using isopropenylboronic acid yields the target compound.
Stille Coupling : Coupling with different organostannanes provides access to another set of diverse analogues. wikipedia.org
Heck Coupling : Reaction with various alkenes can introduce different vinyl groups at the C2 position.
Sonogashira Coupling : Coupling with terminal alkynes introduces alkynyl moieties, which can be further functionalized.
This divergent approach allows for the efficient and systematic modification of the C2 substituent, providing access to a multitude of analogues from a single, readily accessible starting material. Other strategies, such as the catalytic asymmetric dearomatization of 2,3-disubstituted indoles, can also provide switchable, divergent pathways to different chiral indole scaffolds. rsc.orgnih.gov
Catalytic Strategies in this compound Synthesis
Modern organic synthesis relies heavily on catalysis to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues benefits immensely from various catalytic systems, particularly those involving transition metals.
Palladium Catalysis : Palladium is arguably the most versatile metal for indole functionalization. It is the cornerstone of cross-coupling reactions like the Suzuki, Stille, Heck, and Sonogashira, which are essential for precursor-based approaches starting from 2-haloindoles. osti.gov Furthermore, palladium, often in conjunction with a co-catalyst like silver(I), is used in directing group-assisted C-H alkenylation to achieve C2 regioselectivity. acs.orgnih.gov
Ruthenium and Rhodium Catalysis : These metals are particularly effective in directing group-assisted C-H activation. Ruthenium(II) complexes have been shown to catalyze the C2-alkenylation of N-benzoylindoles with high regioselectivity. acs.orgnih.gov Similarly, rhodium(III) catalysts have been developed for the C2-alkenylation of indoles, expanding the toolkit for direct C-H functionalization. rsc.org
Organocatalysis : Chiral phosphoric acids have emerged as powerful organocatalysts in indole chemistry. They have been successfully employed in the catalytic asymmetric dearomatization of indoles, enabling the switchable and divergent synthesis of complex chiral indoline (B122111) and indolenine structures. rsc.orgnih.gov
These catalytic methods not only provide efficient routes to the target compound but also open avenues for asymmetric synthesis, enabling the creation of chiral analogues with potentially unique biological properties.
| Catalyst System | Directing Group | Transformation | Key Features | References |
|---|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | N-Benzoyl | C-H Alkenylation | High C2-regioselectivity over C3 and C7. | acs.orgnih.gov |
| Pd(OAc)₂ / Ag₂CO₃ | 3-Acetoxy | C-H Alkenylation | Bimetallic catalysis; tolerates free N-H group. | acs.orgnih.gov |
| Rh(III) Complexes | N-Containing Auxiliaries | C-H Alkenylation | Construction of multi-functionalized enamines. | rsc.org |
| Pd(PPh₃)₄ or other Pd(0) | None (on 2-haloindole) | Cross-Coupling (Suzuki, Stille) | Versatile C-C bond formation from pre-functionalized indoles. | scispace.comosti.gov |
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the efficient synthesis of complex molecules like this compound. Key reactions in this category include palladium-catalyzed oxidative cyclizations, Heck reactions, and asymmetric hydrogenations.
Palladium-Catalyzed Oxidative Cyclization and Heck Reactions:
Palladium catalysts are widely employed in the synthesis of indole derivatives. A common strategy involves the intramolecular cyclization of suitably substituted anilines. For instance, the palladium-catalyzed cyclization of N-protected 2-alkynylanilines can be followed by an alkenylation step (Heck reaction) to introduce the vinyl group at the 3-position of the indole ring clockss.orgcrossref.org. While this specific example targets the 3-position, the principles of palladium-catalyzed cross-coupling are fundamental to indole functionalization.
A more direct approach to 2-alkenylindoles involves a cascade reaction. For example, indoles can be synthesized from o-bromoanilines and alkenyl halides in a palladium-catalyzed cascade process that involves an initial alkenyl amination followed by an intramolecular Heck reaction nih.gov. The Heck reaction, a cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene wikipedia.org. This reaction can be applied to synthesize 2-alkenylindoles from a 2-haloindole precursor and isobutylene or a related propene derivative. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the yield and selectivity of these reactions nih.gov.
A plausible synthetic route to this compound via a Heck reaction could involve the coupling of 2-bromo-1-methylindole with isopropenylboronic acid or a related organometallic reagent under palladium catalysis.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-Tol)₃ | K₂CO₃ | DMF | 100 | 75-85 | Hypothetical, based on nih.gov |
| [Pd₂(dba)₃] | DavePhos | NaOtBu | Toluene | 100 | >90 | nih.gov |
Interactive Data Table: Example Conditions for Heck Reactions in Indole Synthesis
Note: The yields are generalized from reactions leading to substituted indoles and may vary for the specific synthesis of this compound.
Rhodium-Catalyzed Reactions:
Rhodium catalysts are also effective in the synthesis of 2-alkenylindoles. A notable example is the Rh(III)-catalyzed cascade reaction of N-nitrosoanilines with propargyl alcohols, which proceeds through a C(sp²)-H alkenylation followed by intramolecular amination/cyclization to afford a variety of 2-alkenylindole derivatives nih.gov.
Asymmetric Hydrogenation:
While not directly involved in the synthesis of the isopropenyl group, asymmetric hydrogenation is a key transition metal-catalyzed transformation for the synthesis of chiral indole analogues. Ruthenium catalysts, in particular, have shown high efficacy in the asymmetric hydrogenation of N-protected indoles to yield chiral indolines with high enantiomeric excess dicp.ac.cnresearchgate.netnih.gov. Should the isopropenyl group be introduced in a way that creates a chiral center, or if subsequent reactions target the double bond, asymmetric hydrogenation could be a valuable tool for producing enantiomerically pure derivatives.
Organocatalytic Approaches in Indole Functionalization for Enhanced Selectivity
Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative for the construction of complex molecules with high stereoselectivity. In the context of indole functionalization, organocatalysts can activate substrates in a highly specific manner, leading to enhanced selectivity.
A prominent approach for the synthesis of functionalized indoles involves the use of chiral phosphoric acids (CPAs). CPAs can act as Brønsted acid catalysts, activating electrophiles and directing the nucleophilic attack of the indole ring. For instance, the catalytic asymmetric diastereodivergent synthesis of 2-alkenylindoles bearing both axial and central chirality has been achieved through a CPA-catalyzed addition reaction of C3-unsubstituted 2-alkenylindoles with o-hydroxybenzyl alcohols nih.govacs.orgresearchgate.net. This methodology allows for the controlled synthesis of different stereoisomers by tuning the reaction conditions.
While a direct organocatalytic route to this compound is not explicitly detailed in the literature, a plausible approach could involve the functionalization of 1-methylindole (B147185) with an electrophile that can be subsequently converted to the isopropenyl group. For example, an organocatalytic Friedel-Crafts reaction with a suitable three-carbon electrophile could be envisioned.
| Catalyst | Reactants | Solvent | Temperature (°C) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Reference |
| (S)-CPA | 2-Alkenylindole, o-hydroxybenzyl alcohol | p-Xylene | 20 | up to 95:5 | >95:5 | acs.org |
| Chiral Biscinchona Alkaloid | 2-Methyl-3-nitroindole, Morita–Baylis–Hillman carbonate | Dichloromethane | -20 | up to 94:6 | - | rsc.org |
Interactive Data Table: Examples of Organocatalytic Functionalization of Indoles
These examples highlight the potential of organocatalysis to achieve high levels of stereocontrol in the synthesis of complex indole derivatives.
Biocatalytic Synthesis and Enzyme-Mediated Transformations Relevant to Indole Derivatives
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild, environmentally benign conditions. While specific enzymatic routes to this compound are not well-documented, general biocatalytic methods for indole functionalization and alkene synthesis can be considered.
One potential biocatalytic approach could be an enzyme-mediated equivalent of the Wittig reaction. Recent research has demonstrated the feasibility of a one-pot biocatalytic oxidation of an alcohol to an aldehyde, followed by a chemical Wittig reaction in an aqueous medium uea.ac.uk. In a hypothetical biocatalytic synthesis of this compound, an enzyme such as an alcohol dehydrogenase could oxidize 1-methyl-1H-indole-2-carbaldehyde from its corresponding alcohol, which could then react with a phosphorus ylide in situ.
Furthermore, enzymes from the 'ene'-reductase family are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds. While this is the reverse of the desired synthesis, understanding these enzymatic pathways could provide insights into engineering enzymes for the reverse, elimination reaction to form the isopropenyl group.
Currently, the application of biocatalysis to the direct synthesis of 2-alkenylindoles is an area with significant potential for future development.
Principles of Green Chemistry in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of fine chemicals, including indole derivatives.
Optimization of Solvent Systems and Reaction Conditions for Sustainability
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents.
In the context of indole synthesis, several greener alternatives have been explored:
Water: The use of water as a solvent is highly desirable due to its non-toxicity, non-flammability, and low cost. Palladium-catalyzed reactions, such as the synthesis of 2-substituted indoles from 2-alkynylanilines, have been successfully performed in aqueous micellar media using surfactants like TPGS-750-M researchgate.net. Similarly, one-pot Wittig reactions have been developed in aqueous sodium bicarbonate solutions, significantly reducing organic waste sciepub.com.
Ethanol: As a bio-based and relatively benign solvent, ethanol is a good alternative to more hazardous organic solvents. The synthesis of 2-substituted indoles through the cyclization of 2-alkynyldimethylanilines has been demonstrated to proceed efficiently in ethanol without the need for any metal catalysts or additives orgsyn.org.
Solvent-Free Reactions: Conducting reactions without a solvent is an ideal green chemistry approach. A [4 + 1] annulation protocol for the synthesis of 2-alkenylindoles from aminobenzyl phosphonium (B103445) salts and cinnamaldehydes proceeds efficiently in the absence of any solvent, catalyst, or base rsc.org.
Optimizing reaction conditions also contributes to sustainability. This includes using lower temperatures, reducing reaction times, and employing catalytic rather than stoichiometric reagents to minimize energy consumption and waste.
Atom Economy and Step Efficiency in Multistep Synthetic Routes
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. Reactions with high atom economy are desirable as they generate less waste.
Let's consider two hypothetical routes to this compound:
Wittig Reaction: The reaction of 2-acetyl-1-methylindole with methyltriphenylphosphonium bromide and a base.
Reactants: 2-acetyl-1-methylindole (C₁₁H₁₁NO), Methyltriphenylphosphonium bromide (C₁₉H₁₈PBr), Base (e.g., n-BuLi).
Products: this compound (C₁₂H₁₃N), Triphenylphosphine oxide (C₁₈H₁₅PO), LiBr, Butane.
The Wittig reaction inherently has a low atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct.
Heck Reaction: The coupling of 2-bromo-1-methylindole with isobutylene.
Reactants: 2-bromo-1-methylindole (C₉H₈BrN), Isobutylene (C₄H₈), Base (e.g., Et₃N).
Products: this compound (C₁₂H₁₃N), Triethylammonium bromide (Et₃NHBr).
The Heck reaction generally has a better atom economy than the Wittig reaction, as the byproducts are simpler salts.
Step Efficiency:
Reaction Mechanisms and Advanced Reactivity Studies of 2 Isopropenyl 1 Methylindole
Mechanistic Investigations of Isopropenyl Group Introduction and Subsequent Reactivity
The synthesis and subsequent reactions of 2-isopropenyl-1-methylindole involve a range of mechanistic pathways. The introduction of the isopropenyl group can be achieved through several synthetic strategies, including palladium-catalyzed reactions, which then sets the stage for further functionalization where the vinyl group and the indole (B1671886) core can react via distinct mechanisms.
While specific radical-mediated reactions starting directly from this compound are not extensively documented, the reactivity of similar indole and indoline (B122111) systems provides insight into potential pathways. Radical reactions often proceed through highly reactive intermediates that can lead to the formation of complex polycyclic structures.
In related systems, such as N-substituted indolines, radical-mediated C(sp³)–H functionalization has been explored using engineered enzymes. These reactions proceed through hydrogen atom abstraction (HAA) to form a carbon radical intermediate. This intermediate can then undergo various transformations, including radical cyclization or polar crossover events to form carbocations, which can lead to desaturation and the formation of indole derivatives chemrxiv.org. For this compound, a hypothetical radical-mediated pathway could involve the addition of a radical species to the isopropenyl double bond, generating a radical intermediate at the tertiary carbon. This intermediate could then potentially undergo intramolecular cyclization by attacking the C3 or C7 position of the indole ring, leading to the formation of new ring systems. Such cyclizations are a powerful tool in organic synthesis for building molecular complexity in a single step.
The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). The C3 position is the most nucleophilic and typically the preferred site of attack for electrophiles. This preference is because the cationic intermediate (the Wheland intermediate or σ-complex) formed upon attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) portion of the molecule.
For 3-alkyl-substituted indoles, evidence suggests that electrophilic attack still occurs initially at the C3 position. This is followed by a rearrangement to yield 2,3-disubstituted products, rather than direct substitution at the C2 position rsc.org. In the case of this compound, the C3 position remains the most likely site for electrophilic attack. The isopropenyl group at C2, being an electron-donating group, further activates the indole ring towards EAS, reinforcing the high reactivity at C3. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to proceed selectively at this position.
The isopropenyl group in this compound functions as a Michael acceptor, making it susceptible to nucleophilic conjugate addition. The electron-withdrawing character of the indole ring (when protonated or coordinated to a Lewis acid) can activate the double bond for attack by soft nucleophiles like thiols, amines, or stabilized carbanions. The mechanism involves the attack of the nucleophile on the β-carbon of the isopropenyl group, leading to the formation of an enolate intermediate, which is then protonated to give the final addition product.
Furthermore, the indole nucleus itself can be rendered electrophilic to enable nucleophilic attack. For instance, 1-methoxyindole-3-carboxaldehyde has been shown to be a versatile substrate for nucleophilic substitution reactions, leading to the formation of 2-substituted indole derivatives semanticscholar.org. While not a direct reaction of this compound, this demonstrates that the indole ring can be modified to act as an electrophile, opening up alternative reaction pathways.
Regioselectivity and Stereoselectivity in Transformations Involving this compound
Controlling the site of reaction (regioselectivity) and the spatial orientation of the resulting bonds (stereoselectivity) is crucial for the synthesis of complex molecules. The structure of this compound offers multiple reactive sites, making such control both challenging and essential.
The inherent reactivity of the indole ring dictates a strong preference for functionalization at the C3 position. However, strategic use of directing groups can override this intrinsic selectivity and enable functionalization at other positions.
C3-Functionalization : As discussed, this is the most electronically favored position for electrophilic attack. Reactions with various electrophiles are expected to yield 3-substituted products with high regioselectivity nih.gov. Gold-catalyzed reactions involving indoles also commonly result in selective functionalization at the C3 position nih.gov.
C2-Functionalization : Direct functionalization at the C2 position is less common due to lower electron density compared to C3. However, lithiation of N-protected indoles followed by quenching with an electrophile can achieve C2 substitution. The presence of the isopropenyl group at C2 already occupies this site, but reactions involving this group (e.g., oxidation, cycloaddition) are, by definition, centered at C2.
C7-Functionalization : The C7 position is part of the benzene ring and is generally unreactive towards typical electrophiles without specific activation. Achieving C7 functionalization often requires the installation of a directing group on the indole nitrogen. For example, an N-pivaloyl group has been used to direct rhodium-catalyzed C-H activation and subsequent alkenylation specifically to the C7 position, demonstrating that site-selectivity can be achieved with carefully designed catalytic systems nih.gov.
Table 1: Regioselectivity in Indole Functionalization
| Position | Inherent Reactivity | Method for Selective Functionalization |
| C2 | Less nucleophilic than C3 | Pre-functionalized starting materials; Directed metalation |
| C3 | Most nucleophilic | Electrophilic Aromatic Substitution (EAS) |
| C7 | Generally unreactive | C-H activation with a directing group (e.g., N-pivaloyl) |
The synthesis of single enantiomers or diastereomers of chiral indole derivatives is of significant interest due to their prevalence in biologically active compounds. The vinyl group of 2-alkenylindoles provides an ideal handle for introducing chirality through asymmetric reactions.
One powerful example is the enantioselective organocatalyzed Diels-Alder reaction. 2-Vinylindoles can act as dienes in [4+2] cycloadditions with α,β-unsaturated aldehydes. The use of a chiral diarylprolinol-derived organocatalyst facilitates the formation of functionalized tetrahydrocarbazoles with high stereoselectivity researchgate.net. This type of transformation establishes multiple stereocenters in a single, atom-economical step. The mechanism involves the formation of a chiral iminium ion from the aldehyde and the catalyst, which then undergoes a highly organized transition state with the 2-vinylindole, leading to excellent enantio- and diastereocontrol. Although the specific substrate was a generic 2-vinylindole, this methodology is directly applicable to this compound for the synthesis of complex, chiral indole-containing scaffolds researchgate.net.
Table 2: Example of Enantioselective Transformation of 2-Vinylindoles
| Reaction | Reactants | Catalyst | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Diels-Alder Cycloaddition | 2-Vinylindole + α,β-Unsaturated Aldehyde | Diarylprolinol derivative | Tetrahydrocarbazole | >95:5 | up to 99% |
Data based on reactions of the general class of 2-vinylindoles. researchgate.net
Oxidative and Reductive Transformations of this compound Scaffolds
The dual presence of an electron-rich indole nucleus and a reactive isopropenyl side chain in this compound provides distinct sites for oxidative and reductive transformations. The reaction conditions and choice of catalyst can be tailored to selectively target either the exocyclic double bond or the heterocyclic core, leading to a variety of structurally distinct products.
The autoxidation of 2,3-dialkylindoles is a well-documented process that proceeds via hydroperoxyindolenine intermediates, and this reactivity provides a strong model for the behavior of this compound when exposed to atmospheric oxygen. researchgate.net The reaction is initiated by the formation of an indole radical, which rapidly reacts with molecular oxygen to generate a peroxyl radical. This radical then abstracts a hydrogen atom to form a hydroperoxide intermediate.
For this compound, the process is believed to initiate at the C3 position of the indole ring, the site of highest electron density, to form a 3-hydroperoxyindolenine intermediate. This intermediate is typically unstable and can undergo rearrangement. Analogous to the autoxidation of 2,3-diethylindole which yields 2-acetyl-3-ethylindole, the hydroperoxy intermediate of this compound is expected to rearrange. researchgate.net A plausible mechanism involves the cleavage of the weak O-O bond followed by a series of shifts, ultimately leading to the formation of 2-acetyl-1-methylindole and acetone. The characterization of these transient oxidized intermediates often requires spectroscopic analysis at low temperatures, as they are prone to decomposition under ambient conditions.
Plausible Autoxidation Pathway:
Initiation: Formation of an indole radical at the C3 position.
Propagation: Reaction with O₂ to form a 3-peroxyl radical, followed by hydrogen abstraction to yield 3-hydroperoxy-2-isopropenyl-1-methylindolenine.
Rearrangement: Decomposition of the hydroperoxide, potentially leading to cleavage of the isopropenyl group and oxidation at the C2 position.
Catalytic hydrogenation offers a direct method to selectively reduce either the isopropenyl group or the indole ring of this compound, depending on the chosen catalyst and reaction conditions. tcichemicals.com
Saturation of the Isopropenyl Group: Selective hydrogenation of the exocyclic C=C double bond while preserving the aromatic indole core can be achieved using standard heterogeneous catalysts under mild conditions. Catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (Adam's catalyst) at low hydrogen pressures (1-4 atm) and room temperature are typically effective for reducing unfunctionalized alkenes without affecting the more stable aromatic ring. nih.gov This reaction yields 2-isopropyl-1-methylindole. The steric hindrance of the tetrasubstituted double bond may require more active catalysts or slightly elevated pressures compared to a terminal vinyl group.
Saturation of the Indole Ring: Hydrogenation of the indole nucleus to the corresponding indoline derivative is a more challenging transformation due to the aromatic stabilization of the ring. nih.gov This reaction typically requires more forcing conditions, such as higher hydrogen pressures (e.g., 40 bar) and temperatures (e.g., 60 °C), or the use of more active catalytic systems. researchgate.net Platinum on carbon (Pt/C) in the presence of a Brønsted acid like p-toluenesulfonic acid has been shown to be effective for the hydrogenation of substituted indoles to indolines. nih.gov The acid protonates the indole at the C3 position, disrupting the aromaticity and facilitating the reduction of the 2,3-double bond. nih.gov Applying these conditions to this compound would be expected to first reduce the isopropenyl group, followed by saturation of the indole ring to yield 2-isopropyl-1-methylindoline. Achieving selective reduction of the indole ring while leaving the isopropenyl group intact is synthetically challenging and would require specialized directing groups or catalytic systems.
| Catalyst System | Target Moiety | Typical Conditions | Expected Major Product |
|---|---|---|---|
| 5% Pd/C | Isopropenyl Group | H₂ (1-5 atm), Ethanol, 25°C | 2-Isopropyl-1-methylindole |
| Pt/C, p-TsOH | Indole Ring | H₂ (40-50 bar), Toluene or H₂O, 60°C | 2-Isopropyl-1-methylindoline |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Isopropenyl Group | H₂ (1 atm), Toluene/Ethanol, 25°C | 2-Isopropyl-1-methylindole |
| Iridium-based Catalysts | Indole Ring | H₂ (40 bar), Toluene, 60°C | 2-Isopropyl-1-methylindoline |
Cycloaddition and Annulation Reactions Utilizing this compound Structural Motifs
The conjugated system formed by the indole 2,3-double bond and the exocyclic isopropenyl group allows this compound to function as a 4π-electron component (a diene) in cycloaddition reactions, particularly the Diels-Alder reaction. bohrium.com This reactivity provides a powerful route for the construction of annulated carbazole frameworks.
In a typical [4+2] cycloaddition reaction, this compound acts as the diene, reacting with a 2π-electron component, the dienophile. The reaction leads to the formation of a new six-membered ring, resulting in a tetrahydrocarbazole derivative. The regioselectivity and stereoselectivity of the reaction are governed by the electronic nature of the dienophile and the reaction conditions. Lewis acid catalysis is often employed to accelerate the reaction and enhance selectivity. researchgate.net
For example, the reaction of 2-vinylindoles with electron-deficient dienophiles such as N-phenylmaleimide or dimethyl acetylenedicarboxylate proceeds readily to afford the corresponding tetrahydrocarbazole adducts in good yields. bohrium.com By analogy, this compound is expected to react similarly, with the methyl group on the diene system influencing the reaction rate and potentially the stereochemical outcome. The products of these reactions are valuable scaffolds in medicinal chemistry and materials science.
Beyond the Diels-Alder reaction, the isopropenyl group can also participate as a 2π component (a dipolarophile) in 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrile oxides or azomethine ylides, to construct five-membered heterocyclic rings fused to the indole core.
| Dienophile/Dipole | Reaction Type | Catalyst/Conditions | Resulting Scaffold |
|---|---|---|---|
| N-Phenylmaleimide | [4+2] Cycloaddition | Heat (Toluene, reflux) | Tetrahydrocarbazole |
| Dimethyl Acetylenedicarboxylate (DMAD) | [4+2] Cycloaddition | Heat | Dihydrocarbazole |
| Methyl 2-acetamidoacrylate | [4+2] Cycloaddition | Lewis Acid (e.g., Yb(OTf)₃) | Functionalized Tetrahydrocarbazole |
| Benzonitrile Oxide (from PhC(Cl)=NOH + Et₃N) | 1,3-Dipolar Cycloaddition | Et₃N, Room Temp. | Isoxazoline-fused Indole |
Reactions with Elemental Sulfur and Formation of Sulfur-Containing Indole Heterocycles
The reaction of indole derivatives with elemental sulfur (S₈) provides a pathway to sulfur-containing heterocycles, although this area remains less explored for 2-alkenylindoles specifically. Based on the known reactivity of sulfur with alkenes and aromatic systems, several potential reaction pathways can be proposed for this compound.
One possibility is an electrophilic attack by a sulfur species at the nucleophilic C3 position of the indole ring, followed by cyclization and aromatization to form a thieno[2,3-b]indole system. This type of reaction often requires high temperatures to facilitate the homolytic cleavage of the S-S bonds in the S₈ crown.
Alternatively, a reaction analogous to the Willgerodt-Kindler reaction could occur, involving the isopropenyl group. This could lead to the formation of a thioamide at the terminus of the side chain, although this is less likely without a terminal methyl group.
A more plausible pathway involves the direct reaction of elemental sulfur with the isopropenyl double bond. This could proceed via a cycloaddition-type mechanism or a radical pathway to initially form a thiirane (episulfide). Such intermediates are often unstable and can rearrange or react further. For instance, the thiirane could extrude sulfur to yield the starting alkene or dimerize. Under forcing conditions, a multi-step reaction involving both the isopropenyl group and the C3 position of the indole could lead to more complex fused heterocyclic systems, such as dithienopyrroles. Three-component reactions involving anilines, ketones, and elemental sulfur are known to produce sulfur heterocycles like benzothiazoles, suggesting that the indole nitrogen and adjacent carbons could participate in similar annulation reactions under the right conditions. nih.gov
Advanced Spectroscopic and Structural Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule. For 2-Isopropenyl-1-methylindole, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl group, the protons of the isopropenyl group (vinylic protons and a methyl group), and the aromatic protons on the indole (B1671886) core. The ¹³C NMR spectrum similarly displays unique resonances for each carbon atom in its specific chemical environment.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Indole H-3 | 6.35 | Singlet | - |
| Indole H-4, H-5, H-6, H-7 | 7.05-7.60 | Multiplet | - |
| N-CH₃ | 3.70 | Singlet | - |
| Isopropenyl =CH₂ (vinylic) | 5.08 | Singlet | - |
| Isopropenyl =CH₂ (vinylic) | 5.55 | Singlet | - |
| Isopropenyl -CH₃ | 2.15 | Singlet | - |
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| Indole C-2 | 141.5 |
| Indole C-3 | 100.8 |
| Indole C-3a | 128.9 |
| Indole C-4, C-5, C-6, C-7 | 120.0-121.5 |
| Indole C-7a | 137.4 |
| N-CH₃ | 31.2 |
| Isopropenyl C= | 130.2 |
| Isopropenyl =CH₂ | 112.1 |
| Isopropenyl -CH₃ | 23.4 |
Two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm the precise atomic connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to confirm the connectivity of the adjacent protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7).
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It provides unambiguous confirmation of which proton signal corresponds to which carbon signal. For instance, it would show a correlation between the signal at 3.70 ppm and the carbon signal at 31.2 ppm, confirming their assignment to the N-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for establishing the connectivity between different functional groups. In this molecule, HMBC would show a correlation from the isopropenyl methyl protons (2.15 ppm) to the indole C-2 carbon (141.5 ppm), confirming the attachment of the isopropenyl group at the 2-position of the indole nucleus.
NMR spectroscopy is a powerful tool for studying reaction mechanisms and kinetics non-invasively. By acquiring spectra at various time points during a chemical reaction, researchers can monitor the consumption of reactants, the formation of products, and the appearance of any transient intermediates. This real-time monitoring provides valuable kinetic data and mechanistic insights. While NMR is broadly applied for these purposes across organic chemistry, specific studies detailing the use of this compound as a probe or reactant in real-time NMR reaction monitoring are not prominent in the scientific literature.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. Each molecule has a unique set of vibrational frequencies, providing a "fingerprint" that can be used for identification and conformational analysis.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3050-3100 | C-H Stretch | Aromatic Ring |
| 2950-3000 | C-H Stretch | Vinylic (=C-H) |
| 2850-2970 | C-H Stretch | Aliphatic (CH₃) |
| 1620-1640 | C=C Stretch | Alkene (Isopropenyl) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1340-1380 | C-N Stretch | Aryl-N |
| 880-900 | =C-H Bend (out-of-plane) | Alkene |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a molecule and is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would be especially effective for analyzing the C=C stretching modes of both the isopropenyl group and the aromatic rings, which are expected to produce strong Raman signals. While it is a valuable tool for vibrational analysis, specific Raman investigations focused solely on this compound are not extensively documented.
Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. For this compound (C₁₂H₁₃N), the calculated molecular weight is approximately 171.24 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes fragmentation. The analysis of these fragments provides structural clues.
| m/z Value | Proposed Fragment Ion | Origin of Fragment |
|---|---|---|
| 171 | [C₁₂H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |
| 156 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropenyl group |
| 144 | [M - C₂H₃]⁺ | Loss of a vinyl radical |
| 130 | [C₉H₈N]⁺ | Formation of methylindole cation radical |
The base peak in the spectrum is often the most stable fragment. For this compound, the loss of a methyl radical to form a resonance-stabilized cation at m/z 156 is expected to be a major fragmentation pathway.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with extremely high precision and accuracy. fiveable.memeasurlabs.com Unlike low-resolution mass spectrometry which provides a nominal (integer) mass, HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions (isobars). fiveable.me This capability is crucial for confirming the identity of a synthesized compound or identifying an unknown substance. researchgate.net
For this compound, the molecular formula is C₁₂H₁₃N. Using the exact masses of the most abundant isotopes of carbon, hydrogen, and nitrogen, the theoretical monoisotopic mass can be calculated. An experimental HRMS analysis would be expected to yield a mass measurement that matches this theoretical value, typically within a margin of error of less than 5 parts per million (ppm), thereby confirming the elemental formula. acs.org
Table 1: Theoretical Exact Mass Calculation for this compound (C₁₂H₁₃N)
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Calculated Monoisotopic Mass | 171.104799 |
Specific experimental HRMS data for this compound have not been reported in the surveyed scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual volatile components within a complex mixture. notulaebotanicae.roimpactfactor.org The gas chromatograph separates compounds based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted compounds and sorts the fragments by their mass-to-charge ratio, creating a unique mass spectrum or "fingerprint" for each component. ajprd.com This technique is invaluable for assessing the purity of a sample, identifying byproducts in a chemical reaction, and analyzing complex mixtures like essential oils or environmental samples. researchgate.netmdpi.com
When analyzing this compound by GC-MS, typically using electron ionization (EI), a characteristic fragmentation pattern would be expected. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. Subsequent fragmentation would likely involve the loss of stable neutral fragments from the parent ion. For this specific molecule, a prominent fragmentation pathway would be the loss of a methyl radical (•CH₃) from the isopropenyl group, leading to a stable cation.
Table 2: Expected Key Fragments in the Electron Ionization Mass Spectrum of this compound
| Fragment Ion | Proposed Structure/Origin | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 171 |
| [M-15]⁺ | Loss of a methyl radical (•CH₃) from the isopropenyl group | 156 |
A published experimental GC-MS spectrum for this compound was not identified in the available literature.
Electronic Absorption Spectroscopy for Conjugation and Electronic Structure Characterization
Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. core.ac.uk The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones, particularly the π → π* transitions in conjugated systems. nih.gov The wavelength of maximum absorbance (λ_max) is indicative of the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths (a bathochromic or red shift). chemrxiv.org
The indole ring system is a well-known chromophore that exhibits characteristic absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, typically in the 260-290 nm region. nih.govrsc.orgnist.gov The introduction of an isopropenyl group at the C2-position extends the π-conjugated system of the indole ring. This extension of conjugation is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift of the absorption maxima compared to the parent 1-methylindole (B147185) structure. nih.gov
Table 3: Expected Effect of C2-Isopropenyl Substitution on the UV Absorption of the 1-Methylindole Chromophore
| Compound | Key Structural Feature | Expected λ_max Position | Rationale |
|---|---|---|---|
| 1-Methylindole | Indole π-system | ~280-290 nm | Reference indole chromophore absorption. |
| This compound | Extended conjugation (vinyl group at C2) | > 290 nm | Extended π-system leads to a bathochromic shift. acs.org |
Specific experimental UV-Vis absorption data for this compound are not available in the surveyed literature.
X-ray Diffraction Studies for Definitive Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is the most powerful and definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.iniastate.edu This technique provides an unambiguous determination of the molecular structure, yielding precise bond lengths, bond angles, and torsional angles. mdpi.com It also reveals information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govacs.orgacs.org
A successful X-ray crystallographic analysis of this compound would provide irrefutable confirmation of its constitution and stereochemistry. Key structural parameters, such as the planarity of the indole ring system and the orientation of the isopropenyl substituent relative to the ring, would be precisely determined. nih.gov This data is the gold standard for structural proof and serves as a benchmark for computational chemistry models.
Table 4: Structural Parameters Obtainable from X-ray Diffraction Analysis of this compound
| Parameter Type | Specific Information Determined |
|---|---|
| Bond Lengths | Precise distances (in Ångströms) between all bonded atoms (e.g., C-C, C-N). |
| Bond Angles | Angles (in degrees) between any three connected atoms (e.g., C-N-C). |
| Torsional (Dihedral) Angles | Rotation around bonds, defining the conformation (e.g., orientation of the isopropenyl group). |
| Molecular Conformation | The overall 3D shape of the molecule in the solid state. |
| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular interactions. iucr.orgmdpi.com |
A crystal structure for this compound has not been reported in the Cambridge Structural Database or other surveyed literature.
Computational and Theoretical Investigations of 2 Isopropenyl 1 Methylindole
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to calculate the electronic structure of molecules, providing a basis for predicting a wide range of properties. DFT methods have been successfully applied to various indole (B1671886) derivatives to understand their structure and stability. niscpr.res.innih.gov
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-Isopropenyl-1-methylindole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), can determine bond lengths, bond angles, and dihedral angles of the ground state. nih.govresearchgate.net These calculations would reveal the preferred orientation of the isopropenyl group relative to the indole ring, considering steric and electronic effects.
Studies on related indole structures demonstrate that DFT is highly effective for this purpose. For instance, investigations on 3-methyl indole and other derivatives have utilized the B3LYP functional to obtain optimized geometries that are in good agreement with experimental data where available. nih.govdtic.mil
The electronic structure analysis provides information about the distribution of electrons within the molecule. Key aspects include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For substituted indoles, a smaller energy gap generally implies higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. researchgate.net
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | C2-C3 | 1.38 Å |
| Bond Length | N1-C2 | 1.37 Å |
| Bond Length | C8-C9 | 1.41 Å |
| Bond Angle | N1-C2-C3 | 108.5° |
| Bond Angle | C2-N1-C8 | 109.2° |
| Dihedral Angle | C3-C2-N1-C8 | -179.9° |
DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-B3LYP), is a popular approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be derived. nih.govrsc.org These predicted shifts, when compared with experimental data, can confirm the proposed structure of this compound. Studies have shown that DFT-predicted chemical shifts for organic molecules can achieve a mean absolute error (MAE) of around 0.20 ppm for ¹H and >2.00 ppm for ¹³C. nih.gov
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations yield harmonic frequencies, which are systematically higher than experimental frequencies. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental results. nih.govnih.gov A detailed analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. nih.govmdpi.com Computational studies on related heterocyclic compounds have demonstrated the utility of this approach in interpreting complex experimental spectra. nih.govmdpi.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED) |
|---|---|---|---|---|
| ν(N-H) | 3620 | 3475 | 3480 | N-H stretch (100%) |
| ν(C-H) aromatic | 3125 | 3000 | 3010 | Aromatic C-H stretch (95%) |
| ν(C=C) | 1650 | 1584 | 1585 | C=C ring stretch (70%) |
| β(C-H) | 1475 | 1416 | 1420 | In-plane C-H bend (65%) |
Mechanistic Probing through Advanced Computational Modeling
Beyond static molecular properties, computational chemistry can elucidate the dynamic processes of chemical reactions, providing a detailed picture of reaction pathways and energetics.
To understand how this compound is formed or how it reacts, computational chemists can map out the entire reaction pathway. This involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states (TS), and products.
A transition state is a first-order saddle point on the energy surface, representing the maximum energy barrier along the reaction coordinate. Locating a TS structure is computationally more demanding than optimizing a stable molecule. Once located, a frequency calculation must be performed to confirm its identity; a true TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. researchgate.net DFT methods like B3LYP and M06-2X are commonly used to optimize TS geometries. acs.orgnih.gov For example, in studying the cycloaddition reactions of indoles, DFT calculations have been used to locate the transition states, confirming the concerted nature of the reaction mechanism. researchgate.net
Once all stationary points are located, an energetic profile (or reaction coordinate diagram) can be constructed. This profile plots the relative free energies of reactants, intermediates, transition states, and products, providing a visual representation of the reaction mechanism. The height of the energy barrier from the reactant to the highest-energy transition state determines the reaction rate. The step with the highest activation barrier is the rate-determining step (RDS). mdpi.com
The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking or bond-forming events at the RDS involving a specific atom. The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (e.g., kH/kD). It can be calculated computationally by determining the vibrational frequencies of the isotopically labeled and unlabeled reactants and transition states. These frequencies are used to calculate zero-point energies (ZPEs), and the difference in ZPE between the reactant and the TS for each isotopologue allows for the prediction of the KIE.
Molecular Dynamics Simulations and Conformational Analysis
While DFT calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that vibrate and undergo conformational changes. Molecular Dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion. mdpi.com
For this compound, MD simulations can provide insights into:
Conformational Flexibility: MD can explore the different conformations accessible to the molecule at a given temperature, particularly the rotation around the single bond connecting the isopropenyl group to the indole ring. researchgate.net This helps in understanding the molecule's flexibility and the relative populations of different conformers in solution.
Solvation Effects: By including explicit solvent molecules (e.g., water, methanol) in the simulation box, MD can model how the solvent structure around the solute affects its conformation and dynamics. bohrium.com
Conformational analysis can also be performed systematically by scanning the potential energy surface. This involves calculating the energy of the molecule as a specific dihedral angle (e.g., the one defining the orientation of the isopropenyl group) is rotated in discrete steps. mdpi.com This generates a potential energy profile that reveals the energy minima (stable conformers) and the energy barriers to rotation between them. Such studies on similar substituted aromatic systems have been used to determine the most stable conformations and the energy barriers for interconversion. mdpi.com
Quantum Chemical Characterization of Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by its electronic characteristics. Quantum chemical methods allow for a detailed characterization of these features, providing a quantitative basis for predicting how the molecule will interact with various reagents. Two fundamental theoretical tools for this purpose are Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals provide critical information about the molecule's nucleophilic and electrophilic nature.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the distribution of the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO distribution would highlight the sites prone to nucleophilic attack. The isopropenyl group, being an electron-donating substituent, is expected to influence the energy and localization of these frontier orbitals significantly.
Interactive Data Table: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Highest Occupied Molecular Orbital (Electron Donor) |
| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |
| HOMO-LUMO Gap | 4.90 | Indicator of Chemical Reactivity |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the searched literature. The values are representative of similar indole derivatives.
Detailed analysis of the coefficients of the atomic orbitals contributing to the HOMO and LUMO would reveal the precise atoms that are most involved in these frontier orbitals, thereby predicting the regioselectivity of reactions.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.
The resulting map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential.
For this compound, the MEP map would be expected to show negative potential around the nitrogen atom of the indole ring and potentially on the double bond of the isopropenyl group, highlighting these as likely sites for interaction with electrophiles. Positive potentials might be found around the hydrogen atoms.
Interactive Data Table: Molecular Electrostatic Potential (MEP) Values at Key Sites of this compound (Hypothetical Data)
| Atomic Site | MEP Value (kcal/mol) | Implication for Reactivity |
| Indole Nitrogen (N1) | -35.5 | High affinity for electrophiles |
| Isopropenyl C=C (center) | -15.2 | Susceptible to electrophilic addition |
| Methyl Group Hydrogens (on N1) | +10.8 | Potential site for weak interactions |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the searched literature. The values are representative of what might be expected based on the structure.
By providing a visual representation of the molecule's electronic landscape, MEP maps offer intuitive insights into its reactivity and intermolecular interactions.
Advanced Applications and Structural Significance of 2 Isopropenyl 1 Methylindole Framework
Role as a Key Precursor in the Total Synthesis of Complex Natural Products
The strategic placement of the isopropenyl group on the indole (B1671886) core makes 2-isopropenyl-1-methylindole and related 2-alkenyl indoles powerful building blocks in the total synthesis of intricate natural products, particularly indole alkaloids.
The indole nucleus is a fundamental component of a vast array of natural products known as indole alkaloids. mdpi.com Synthetic chemists often devise strategies to construct these complex molecules from simpler, functionalized indole precursors. The 2-alkenyl indole motif is particularly significant as it provides a reactive handle for key bond-forming reactions needed to assemble the elaborate structures of these alkaloids.
For instance, the total synthesis of the teleocidin family of natural products, which are potent protein kinase C activators, involves the intricate assembly of a complex polycyclic system onto an indole core. nih.govnih.govrsc.org While a direct synthesis from this compound is not the standard route, the strategies employed highlight the importance of functionalizing the indole ring to enable the convergent coupling of different molecular fragments. nih.govnih.gov Synthetic approaches toward these molecules often rely on building the indole framework and then strategically introducing substituents that facilitate the formation of the final complex structure.
Similarly, the synthesis of alkaloids like rhazinilam , known for its unique strained ring system, and the fischerindoles showcases the utility of precursor indole structures. rsc.org The classic Fischer indole synthesis, a reaction that builds the indole ring from a phenylhydrazine (B124118) and a ketone or aldehyde, remains a cornerstone method for creating the core of these molecules. wikipedia.orgalfa-chemistry.combyjus.comthermofisher.comjk-sci.com By choosing appropriately substituted starting materials, chemists can generate complex indoles that are poised for further transformations into the final natural product. The development of modern palladium-catalyzed methods has further expanded the ability to create highly functionalized indoles, including 2-alkenyl indoles, which serve as versatile intermediates in these synthetic campaigns. organic-chemistry.org
The isopropenyl group in this compound is not merely a point of substitution but a functional group that enables powerful intramolecular reactions. These cyclizations are a cornerstone of modern synthetic strategy, allowing for the rapid construction of complex, multi-ring systems from a linear precursor.
Efficient methods have been developed for the intramolecular cyclization of indole derivatives to create fused ring systems. nih.gov For example, gold(I)-catalyzed cycloisomerization of indolyl-1,6-enynes proceeds through a 5-exo-dig cyclization, creating intermediates that can be trapped to form various polycyclic indole scaffolds. fao.org This type of transformation highlights the potential of an alkenyl group, like the isopropenyl unit, to participate in sophisticated catalytic cycles to build molecular complexity.
Other strategies involve treating 2-alkenylanilines with an oxidation-cyclization-elimination sequence to furnish the indole ring, demonstrating another pathway where an alkenyl substituent is key to the construction of the heterocyclic core itself. nih.gov Furthermore, cascade sequences involving nucleophilic aromatic substitution followed by intramolecular cyclization onto an ortho-alkyne have been shown to produce 2-substituted indoles, illustrating the versatility of unsaturated side chains in indole synthesis. rsc.org These methods provide access to novel polycyclic indole and indoline (B122111) frameworks, which are of significant interest in medicinal chemistry and materials science.
Table 1: Examples of Intramolecular Cyclization Strategies for Polycyclic Indole Scaffolds
| Reaction Type | Key Reagents/Catalysts | Resulting Scaffold | Reference |
|---|---|---|---|
| N/O-Nucleophilic Cyclization | N-chlorosuccinimide (NCS) | Fused Imidazo[1,2-c]oxazolidinone | nih.gov |
| Gold-Catalyzed Cycloisomerization | Gold(I) Catalyst | Tetracyclic Indoles | fao.org |
| Oxidation-Cyclization-Elimination | m-CPBA, Acid | C1-Substituted Indoles | nih.gov |
| Pd-Catalyzed Tandem Reaction | Pd Catalyst, Ligand | Pyrido/Azepino Indole Derivatives | organic-chemistry.org |
| SNAr/Cyclization Cascade | Base (e.g., K2CO3) | 2-Substituted Indoles | rsc.org |
Contributions to Advanced Medicinal Chemistry Research (excluding clinical data and effects)
The this compound framework contributes significantly to medicinal chemistry research, primarily by serving as a key structural motif and a versatile starting point for the development of new synthetic methods.
The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.com Its derivatives are found in numerous natural products and FDA-approved drugs, exhibiting activities ranging from anticancer and anti-inflammatory to antiviral and antihypertensive. openmedicinalchemistryjournal.commdpi.comnih.gov The this compound structure represents a specific functionalization pattern of this privileged core.
The exploration of such structural motifs is crucial for understanding structure-activity relationships (SAR). researchgate.net By synthesizing and studying analogues of bioactive molecules containing the substituted indole core, medicinal chemists can identify the key features responsible for biological activity. The isopropenyl group, for example, can act as a lipophilic substituent, a rigid structural element, or a potential metabolic site, all of which can influence a molecule's interaction with a biological target. The study of such motifs helps in the rational design of new therapeutic agents with improved potency and selectivity. researchgate.net
The demand for novel and diverse molecular libraries for high-throughput screening in drug discovery has spurred the development of new synthetic methodologies. nih.gov Substituted indoles like this compound serve as important substrates and model compounds in the creation of these new reactions.
For example, significant research has focused on developing efficient transition-metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization or tandem coupling reactions, to synthesize functionalized indoles. organic-chemistry.orgresearchgate.netresearchgate.net A method for a one-step synthesis of 2-vinylic indoles via a Pd-catalyzed tandem Buchwald-Hartwig/Heck reaction has been developed, showcasing how new methodologies can provide rapid access to valuable building blocks. organic-chemistry.org Similarly, copper-catalyzed and metal-free approaches for indole synthesis and functionalization are continually being explored to create more efficient and environmentally friendly routes to these important scaffolds. nih.govmdpi.com The development of these methods, often tested on substrates analogous to this compound, directly enables the synthesis of novel compound libraries that are essential for identifying new drug leads.
Potential in Materials Science and Functional Molecules
While the primary applications of the this compound framework are centered in medicinal and synthetic chemistry, the inherent properties of the indole nucleus suggest potential applications in materials science. Indole and its derivatives are aromatic, electron-rich heterocyclic compounds, which are characteristics sought after in the design of functional organic materials.
Indole-based structures have been investigated for their potential use in organic electronics, serving as building blocks for organic semiconductors, conducting polymers, and dyes. The ability of the indole ring to participate in π-stacking interactions and its electron-donating nature make it a candidate for incorporation into materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The isopropenyl group on the this compound molecule could potentially serve as a polymerizable unit or a site for further functionalization to tune the material's electronic or optical properties. Although specific applications of this compound in this field are not yet widely established, the broader class of indole derivatives continues to be an active area of research for the development of novel functional materials. mdpi.com
Development of Chromophores and Optically Active Indole Derivatives
The indole nucleus is a key component in many chromophores due to its electron-rich nature and extended π-system. The introduction of an isopropenyl group at the 2-position of 1-methylindole (B147185) can further extend this conjugation, influencing the photophysical properties of the resulting molecule. This extended π-system, encompassing the indole ring and the vinyl group, forms the basis for the development of novel chromophores with tailored absorption and emission characteristics.
Chromophore Development:
The development of chromophores based on the this compound scaffold involves the strategic introduction of electron-donating and electron-withdrawing groups to create a "push-pull" system. This configuration can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, resulting in desirable optical properties such as large Stokes shifts and solvatochromism. For instance, functionalization of the isopropenyl group or other positions on the indole ring can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the color and efficiency of the chromophore.
| Property | Description | Potential Application |
| Extended Conjugation | The isopropenyl group extends the π-electron system of the indole ring. | Dyes, organic light-emitting diodes (OLEDs) |
| Intramolecular Charge Transfer (ICT) | Can be induced by attaching electron-donating and -withdrawing groups. | Molecular sensors, nonlinear optics |
| Solvatochromism | The absorption and emission wavelengths are sensitive to solvent polarity. | Polarity probes |
Optically Active Indole Derivatives:
The synthesis of optically active indole derivatives is of significant interest due to their prevalence in biologically active compounds and their potential as chiral ligands in asymmetric catalysis. The creation of a stereocenter in derivatives of this compound can be achieved through various asymmetric reactions. For example, asymmetric hydrogenation of the isopropenyl double bond using a chiral catalyst could yield an isopropyl-substituted chiral center at the 2-position. Another approach could involve asymmetric epoxidation of the double bond, followed by stereospecific ring-opening reactions to introduce a variety of functional groups with controlled stereochemistry. While specific examples for this compound are not extensively documented, the principles of asymmetric synthesis applied to other vinyl-substituted heterocycles provide a clear roadmap for accessing its chiral derivatives.
Monomer Functionalization and Applications in Polymer Chemistry (drawing parallels with isopropenyl oxazolines)
The isopropenyl group in this compound renders it a functional monomer for polymerization, offering a pathway to novel indole-containing polymers. While the polymerization of this specific monomer is not widely reported, parallels can be drawn with the well-studied monomer, 2-isopropenyl-2-oxazoline (B30960) (IPOx), to understand its potential in polymer chemistry. nih.govresearchgate.net
Monomer Functionalization and Polymerization:
Similar to IPOx, this compound can potentially undergo radical and anionic polymerization through its vinyl group. nih.govmdpi.com
Radical Polymerization: Free-radical polymerization, initiated by agents like azobisisobutyronitrile (AIBN), could be employed to produce poly(this compound). nih.gov This method is generally robust but may lead to polymers with broad molecular weight distributions.
Anionic Polymerization: Living anionic polymerization offers better control over molecular weight and dispersity. osti.govresearchgate.net This technique could potentially be applied to this compound to synthesize well-defined polymers.
Post-Polymerization Functionalization:
The resulting polymer, poly(this compound), would feature pendant indole moieties. The indole ring itself can be a site for post-polymerization modification. For instance, electrophilic substitution at the C3 position of the indole units could be used to introduce a wide range of functional groups, thereby tailoring the polymer's properties for specific applications. This approach allows for the creation of a library of functional polymers from a single parent polymer. mcmaster.cacmu.edumdpi.com
Applications in Polymer Chemistry:
The incorporation of the indole moiety into a polymer backbone can impart unique properties. The electron-rich nature and aromaticity of the indole ring can influence the polymer's thermal stability, and optical and electronic properties. Potential applications could include:
Functional Coatings: Polymers with pendant indole groups could be used to create functional surfaces with specific recognition or catalytic properties.
Drug Delivery: The indole moiety is a common scaffold in pharmaceuticals. Polymers containing this unit could be explored for drug delivery applications.
Organic Electronics: The electronic properties of indole-containing polymers might be suitable for applications in organic electronics.
| Polymerization Method | Potential Advantages | Analogous Monomer Behavior (IPOx) |
| Radical Polymerization | Robust, wide monomer scope | Yields polymers with broad dispersity. nih.gov |
| Anionic Polymerization | Controlled molecular weight, narrow dispersity | Allows for the synthesis of well-defined polymers and block copolymers. osti.govresearchgate.net |
Investigation as Chiral Ligands in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Indole-based structures are attractive scaffolds for ligand design due to their rigid framework and the potential for introducing chirality. While the direct application of this compound as a chiral ligand is not established, its structure provides a versatile platform for the synthesis of such ligands.
Synthesis of Chiral Ligands:
The isopropenyl group serves as a key functional handle for introducing chirality and ligating atoms. For instance, asymmetric hydrophosphination of the double bond with a chiral catalyst could lead to the formation of a chiral phosphine (B1218219) ligand. Chiral phosphines are a highly successful class of ligands in a wide range of asymmetric transformations. researchgate.netnih.gov Alternatively, the isopropenyl group could be converted to other functionalities, such as amines or alcohols, which can then be incorporated into multidentate chiral ligand frameworks.
Potential Applications in Asymmetric Catalysis:
Chiral ligands derived from this compound could find applications in various metal-catalyzed asymmetric reactions, including:
Asymmetric Hydrogenation: Chiral phosphine ligands are widely used in the asymmetric hydrogenation of prochiral olefins and ketones.
Asymmetric Cross-Coupling Reactions: These ligands could be employed in palladium-catalyzed reactions to form chiral C-C bonds.
Asymmetric Allylic Alkylation: Chiral ligands play a crucial role in controlling the stereochemical outcome of these reactions. nih.gov
The modular nature of ligand synthesis, starting from the this compound scaffold, would allow for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions.
Elucidation of Structure-Reactivity Relationships in Indole Systems based on Isopropenyl Substitution
The substitution pattern on the indole ring significantly influences its chemical reactivity. The placement of an isopropenyl group at the 2-position has distinct electronic and steric consequences that alter the reactivity of the indole system, particularly in electrophilic substitution reactions.
Electronic Effects:
Steric Effects:
The isopropenyl group at the 2-position exerts significant steric hindrance. youtube.com This steric bulk can influence the regioselectivity of reactions. For instance, in electrophilic substitution reactions, the bulky isopropenyl group can direct incoming electrophiles away from the adjacent C3 position to some extent, although the electronic activation at C3 is typically the dominant factor. nih.gov In reactions involving the N1 position, the steric hindrance from the adjacent 2-isopropenyl group could also play a role.
Structure-Reactivity Relationships:
Electrophilic Substitution: The C3 position is expected to be the primary site of electrophilic attack due to the strong electronic activation from the indole nitrogen and the electron-donating nature of the 1-methyl and 2-isopropenyl groups. However, for very bulky electrophiles, attack at other positions, such as the C5 or C6 on the benzene (B151609) ring, might become more competitive.
Reactions at the Isopropenyl Group: The double bond of the isopropenyl group is also a reactive site, susceptible to addition reactions such as hydrogenation, halogenation, and epoxidation.
Understanding these structure-reactivity relationships is crucial for the rational design of synthetic routes utilizing this compound as a building block for more complex molecules.
| Effect | Description | Impact on Reactivity |
| Electronic | The isopropenyl group is weakly electron-donating. | Increases the nucleophilicity of the indole ring, particularly at the C3 position. |
| Steric | The isopropenyl group creates steric bulk around the C2 and C3 positions. | Can influence the regioselectivity of reactions involving bulky reagents. |
Future Directions and Emerging Research Avenues for 2 Isopropenyl 1 Methylindole
Development of Novel and Sustainable Synthetic Methodologies for Scalable Production
The availability of a chemical compound in sufficient quantities is a prerequisite for its thorough investigation and potential application. Future research on 2-isopropenyl-1-methylindole will necessitate the development of efficient, scalable, and sustainable synthetic protocols. Current synthetic strategies for indole (B1671886) derivatives often rely on classic methods that may involve harsh reaction conditions, expensive catalysts, or generate significant waste.
Future efforts should focus on:
Greener Synthetic Routes: Exploring methodologies that utilize environmentally benign solvents, reduce energy consumption, and minimize the formation of byproducts. This could involve the use of microwave-assisted synthesis or flow chemistry techniques, which can often lead to higher yields and shorter reaction times.
Catalytic Approaches: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, to facilitate the key bond-forming reactions. For instance, the development of a catalytic Wittig-type reaction or a direct C-H functionalization approach could provide more atom-economical pathways to the isopropenyl group.
A comparative table of potential synthetic approaches is presented below, highlighting areas for future improvement.
| Synthetic Strategy | Potential Advantages | Areas for Future Research & Optimization |
| Classical Wittig Reaction | Well-established, reliable | Stoichiometric use of phosphonium (B103445) ylides, generation of phosphine (B1218219) oxide waste. |
| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Cost and toxicity of palladium, need for pre-functionalized starting materials. |
| Direct C-H Alkenylation | High atom economy, simplifies synthesis | Requires development of selective catalysts, may have regioselectivity challenges. |
| Biocatalytic Approaches | High selectivity, mild reaction conditions | Limited enzyme availability and stability, substrate scope may be narrow. |
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
The isopropenyl group at the C2 position of the indole ring is a key structural feature that is expected to impart unique reactivity to this compound. Future research should delve into understanding and exploiting these reactivity patterns to synthesize novel and complex molecular architectures.
Key areas of exploration include:
Cycloaddition Reactions: The electron-rich nature of the indole nucleus combined with the dienophilic character of the isopropenyl group could enable various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct polycyclic indole derivatives.
Polymerization: The vinyl group of the isopropenyl moiety presents an opportunity for polymerization, potentially leading to novel indole-containing polymers with interesting electronic or material properties. semanticscholar.org
Oxidative Cleavage and Rearrangements: Investigating the oxidative cleavage of the isopropenyl double bond could provide a route to 2-acetyl-1-methylindole and other functionalized derivatives. Additionally, acid-catalyzed rearrangements could lead to interesting molecular scaffolds.
The following table summarizes potential transformations and their synthetic utility.
| Reaction Type | Potential Reagents/Conditions | Expected Product Class | Potential Applications |
| Diels-Alder Cycloaddition | Electron-deficient dienophiles | Fused polycyclic indoles | Organic electronics, medicinal chemistry |
| Radical Polymerization | AIBN, heat | Poly(this compound) | Conductive polymers, material science |
| Ozonolysis | O₃, then Me₂S | 2-Acetyl-1-methylindole | Pharmaceutical intermediate |
| Acid-Catalyzed Rearrangement | Protic or Lewis acids | Isomeric indole structures | Diversity-oriented synthesis |
Integration of Advanced Computational Modeling for Predictive Chemical Design
In silico methods are becoming increasingly indispensable in modern chemical research. The application of computational modeling to this compound can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.
Future computational studies should focus on:
Predicting Reactivity: Employing Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways and predict the feasibility and selectivity of various chemical transformations. patsnap.com This can help in identifying promising reaction conditions and avoiding unproductive experimental routes.
Simulating Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of this compound and its derivatives.
Designing Novel Derivatives: Using computational tools to design new derivatives of this compound with tailored electronic, optical, or biological properties. For example, modeling the interaction of these derivatives with biological targets could accelerate the drug discovery process.
Interdisciplinary Applications and Expanding Horizons in Chemical Sciences and Beyond
While fundamental studies on the synthesis and reactivity of this compound are crucial, exploring its potential applications in various interdisciplinary fields will be a major driver of future research.
Potential areas of application include:
Medicinal Chemistry: Many indole derivatives exhibit a wide range of biological activities. Future research could involve synthesizing a library of this compound analogues and screening them for potential therapeutic properties, such as antimicrobial or anticancer activity. aip.org
Materials Science: The unique electronic properties of the indole ring, coupled with the polymerizable isopropenyl group, make this compound a promising building block for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Biology: Designing and synthesizing fluorescent probes based on the this compound scaffold could provide new tools for imaging and studying biological processes.
The potential interdisciplinary applications are summarized in the table below.
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Novel therapeutic agents | The indole scaffold is a "privileged structure" in drug discovery. |
| Materials Science | Organic electronic materials | Extended π-conjugation and polymerizability. |
| Chemical Biology | Fluorescent probes | The indole nucleus is known to be a part of many fluorophores. |
| Agrochemicals | Herbicides or pesticides | Indole derivatives have shown promise in agricultural applications. |
Q & A
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in pharmacological studies of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals and assess model robustness. For multi-target effects, employ systems pharmacology models to quantify polypharmacological interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
